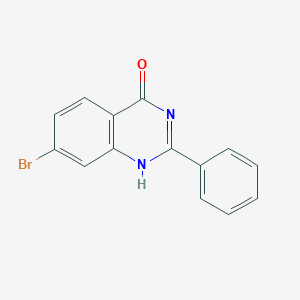

7-bromo-2-phenyl-1H-quinazolin-4-one

Description

Significance of the Quinazolinone Scaffold as a Privileged Structure in Drug Discovery

In medicinal chemistry, the term "privileged structure" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets, thereby serving as a versatile template for drug design. nih.gov The quinazolinone moiety is widely recognized as such a scaffold. nih.govnih.gov Its prevalence in various biologically active compounds underscores its ability to present substituents in a defined three-dimensional arrangement that facilitates interactions with a wide range of enzymes and receptors. researchgate.netrsc.orgmdpi.com This structural versatility has enabled the development of drugs targeting diverse diseases, cementing the quinazolinone core as a winning horse in drug discovery. nih.gov

Overview of Pharmacological Versatility of Quinazolinone Derivatives in Academic Studies

The quinazolinone nucleus is a remarkably promiscuous pharmacophore, with its derivatives demonstrating a broad spectrum of biological activities. eipublication.com Academic research has extensively documented the pharmacological potential of this scaffold, revealing its capacity to act on various physiological pathways. researchgate.net The specific activity is largely dictated by the nature and position of substituents on the heterocyclic ring system. researchgate.net This has led to the identification of quinazolinone derivatives with applications across numerous therapeutic areas, including but not limited to oncology, infectious diseases, and central nervous system disorders. nih.govjuniperpublishers.comwisdomlib.org The wide-ranging biological actions underscore the importance of this scaffold in the ongoing search for novel therapeutic agents. nih.goveipublication.comsemanticscholar.org

The diverse pharmacological activities reported for various quinazolinone derivatives are summarized below.

| Pharmacological Activity | Therapeutic Area | Reference(s) |

| Anticancer / Antitumor | Oncology | researchgate.netnih.govjuniperpublishers.comtandfonline.com |

| Anti-inflammatory | Inflammation | eipublication.comresearchgate.netresearchgate.netnih.gov |

| Antimicrobial (Antibacterial & Antifungal) | Infectious Disease | researchgate.netnih.govsemanticscholar.orgnih.gov |

| Antiviral / Anti-HIV | Infectious Disease | nih.govjuniperpublishers.comsemanticscholar.org |

| Anticonvulsant / CNS Depressant | Neurology | researchgate.netjuniperpublishers.comsemanticscholar.org |

| Antihypertensive | Cardiovascular | researchgate.netnih.govjuniperpublishers.com |

| Antimalarial | Infectious Disease | researchgate.netresearchgate.netjuniperpublishers.com |

| Antitubercular | Infectious Disease | frontiersin.orgjuniperpublishers.com |

| Antidiabetic | Endocrinology | eipublication.comresearchgate.net |

| Analgesic | Pain Management | researchgate.netnih.gov |

Research Trajectory of Halogenated Quinazolinones within Medicinal Chemistry

The incorporation of halogen atoms into drug candidates is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacological properties. In the context of the quinazolinone scaffold, halogenation has been a key area of investigation. Structure-activity relationship (SAR) studies have revealed that the presence of a halogen atom, particularly at positions 6 and 8 of the quinazolinone ring, can significantly enhance antimicrobial activities. nih.gov

For instance, research into 2,3-disubstituted quinazolinones has noted that halogen atoms on the aryl rings can positively influence anti-inflammatory potency. juniperpublishers.com In the realm of oncology, studies have suggested that substitution at the sixth position, including with a bromine atom, appeared to be beneficial for increased antitumor activities in phenyl quinazolinone derivatives. researchgate.net Conversely, in other molecular contexts, such as a series of quinazolinone-thiazole hybrids, the presence of a bromine atom at position 6 resulted in a reduction of cytotoxic activity, highlighting the nuanced and context-dependent effects of halogenation. nih.gov Marketed drugs and veterinary medicines, such as the halogenated synthetic analogue Halofuginone, further exemplify the successful application of this strategy. ctppc.orgresearchgate.net The 2-bromo-phenyl analogue of mecloqualone, known as Mebroqualone, is another example of a halogenated quinazolinone. ctppc.org

Contextualization of 7-bromo-2-phenyl-1H-quinazolin-4-one within Current Research Endeavors

Direct and extensive research focusing specifically on this compound is limited in readily available literature. However, its position within medicinal chemistry research can be inferred from studies on closely related analogues. The synthesis of 7-substituted quinazolinones, including those with halogen substituents, is an active area of research, often starting from correspondingly substituted 2-aminobenzoic acids. researchgate.net

Research on isomeric compounds provides valuable insight. For example, a study on the synthesis and anticancer activity of 6-bromo-2-phenyl-3-amino-quinazolin-4-one derivatives demonstrated that bromine substitution on the quinazolinone core is a viable strategy for generating biologically active compounds. researchgate.net In that study, the 6-bromo analogue served as a key intermediate for creating a series of compounds tested for their effect on cancer cell lines. researchgate.net Furthermore, 7-bromo intermediates have been successfully utilized in Suzuki-Miyaura cross-coupling reactions to synthesize more complex 7-aryl quinazolinone derivatives, demonstrating the synthetic utility of the 7-bromo substitution as a handle for further molecular elaboration. mdpi.com

The biological impact of a bromine atom at the 7-position would be expected to modulate the compound's lipophilicity, electronic distribution, and metabolic stability, thereby influencing its pharmacokinetic profile and target interactions. While specific data on this compound remains sparse, the collective findings from related halogenated quinazolinones suggest it is a synthetically accessible compound with potential for biological activity, warranting further investigation to fully characterize its pharmacological profile.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-bromo-2-phenyl-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2O/c15-10-6-7-11-12(8-10)16-13(17-14(11)18)9-4-2-1-3-5-9/h1-8H,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUANHHNELFMMAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=O)C3=C(N2)C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=NC(=O)C3=C(N2)C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Bromo 2 Phenyl 1h Quinazolin 4 One and Structural Analogues

Conventional and Emerging Synthetic Routes for Quinazolin-4-one Core Structures

The construction of the fundamental quinazolin-4-one core has been achieved through various synthetic routes. These methods often begin with readily available anthranilic acid or its derivatives, which undergo acylation and subsequent cyclization.

A widely employed and classical approach for synthesizing 2-substituted-4(3H)-quinazolinones involves the intermediacy of a 4H-3,1-benzoxazin-4-one ring system. mongoliajol.infonih.gov This two-step process typically begins with the acylation of anthranilic acid with an appropriate acylating agent, such as an acyl chloride or acid anhydride (B1165640). nih.gov For instance, the reaction of anthranilic acid with acetic anhydride leads to the formation of 2-methyl-4H-3,1-benzoxazin-4-one. derpharmachemica.com

This benzoxazinone (B8607429) intermediate is then treated with a suitable nitrogen source, such as ammonia, a primary amine, or a hydrazine (B178648) derivative, to yield the desired quinazolin-4-one. mongoliajol.infonih.gov The reaction proceeds via nucleophilic attack of the amine on the carbonyl group of the benzoxazinone, followed by ring-opening and subsequent intramolecular cyclization with the elimination of water to form the stable quinazolinone ring. This method is versatile, allowing for the introduction of various substituents at the 2- and 3-positions of the quinazolinone core depending on the choice of acylating agent and amine, respectively. nih.gov

In recent years, transition-metal-catalyzed reactions have emerged as powerful and efficient tools for the synthesis of quinazolinone scaffolds. nih.govrsc.org These methods offer alternative pathways that can provide access to complex derivatives under milder conditions. rsc.orgresearchgate.net Catalysts based on palladium, iron, and manganese have been successfully employed. rsc.orgresearchgate.netmdpi.com

A notable emerging strategy is the copper-catalyzed synthesis of quinazolin-4-ones. One such method involves an imidoylative cross-coupling/cyclocondensation reaction between 2-isocyanobenzoates and amines. organic-chemistry.orgnih.govnih.govacs.org This process utilizes environmentally benign catalysts like copper(II) acetate (B1210297) in combination with a mild base. organic-chemistry.orgacs.org The reaction proceeds efficiently in sustainable solvents such as anisole (B1667542) and does not require inert or dry conditions. nih.govnih.gov This copper-catalyzed isocyanide insertion methodology is robust and can be scaled for the production of high-value heterocyclic compounds. nih.gov While aliphatic amines often react at room temperature, the use of aromatic amines as nucleophiles may necessitate microwave heating to facilitate the reaction. organic-chemistry.orgacs.org

| Reactants | Catalyst | Base | Solvent | Conditions | Product Type |

|---|---|---|---|---|---|

| Ethyl 2-isocyanobenzoate + Aliphatic amine | Cu(OAc)₂·H₂O | Et₃N | Anisole | Room Temperature, 20 min | 3-Alkyl quinazolin-4(3H)-ones |

| Ethyl 2-isocyanobenzoate + Aromatic amine | Cu(OAc)₂·H₂O | Et₃N | Anisole | Microwave, 150 °C, 20 min | 3-Aryl quinazolin-4(3H)-ones |

To introduce a bromine substituent onto the benzo portion of the quinazolinone ring, strategies often commence with a correspondingly substituted anthranilic acid. The use of bromoanthranilic acid is a direct and effective method for synthesizing bromo-substituted quinazolinones. For example, 5-bromoanthranilic acid can be condensed with chloro-acyl chlorides to yield N-acyl-anthranilic acids. nih.gov These intermediates are then cyclized, typically using acetic anhydride, to form the corresponding bromo-substituted benzoxazinone. nih.gov Subsequent reaction with an amine affords the target 6-bromo-quinazolinone derivative. nih.gov Similarly, 2-amino-6-bromobenzoic acid has been used as a starting material to produce 5-bromo-2-substituted-4(3H)-quinazolinones. niscair.res.in The position of the bromine atom on the final quinazolinone product is determined by its position on the starting anthranilic acid.

Targeted Synthesis of 7-bromo-2-phenyl-1H-quinazolin-4-one and its Direct Precursors

The targeted synthesis of this compound can be achieved by applying the general principles outlined above. A logical and direct synthetic route would involve the following key steps:

Starting Material Selection : The synthesis would begin with 4-bromoanthranilic acid , which contains the bromine atom at the correct position to yield the 7-bromo substituted product.

Acylation : This starting material would be acylated with benzoyl chloride. This reaction forms the N-acyl intermediate, N-benzoyl-4-bromoanthranilic acid .

Cyclization : The N-acylated intermediate is then subjected to cyclization. This can be achieved by heating with a dehydrating agent or by reacting it with an amine source like ammonia, which would lead to the formation of the desired This compound .

Alternatively, a convergent synthesis could involve the reaction of 4-bromoanthranilic acid with benzamide (B126) under appropriate condensation conditions. The viability of using 7-bromo quinazolinone intermediates in further synthetic transformations is demonstrated by the synthesis of related complex structures, such as 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, which serves as a precursor for more complex derivatives via reactions like the Suzuki–Miyaura cross-coupling. mdpi.com

Optimization of Reaction Conditions and Yields in Quinazolinone Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of quinazolinone products while minimizing reaction times and environmental impact. derpharmachemica.comresearchgate.net Key parameters that are frequently adjusted include the choice of catalyst, solvent, base, temperature, and reaction time.

In base-promoted syntheses, the choice of base can be critical. In a study on the synthesis of quinazolin-4-ones from ortho-fluorobenzamides and amides, various bases were screened, with cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (B87167) (DMSO) at 135 °C proving to be the most effective combination. acs.org

| Entry | Base | Solvent | Yield (%) |

|---|---|---|---|

| 1 | K₂CO₃ | DMSO | Trace |

| 2 | Na₂CO₃ | DMSO | Trace |

| 3 | t-BuOK | DMSO | 45 |

| 4 | Cs₂CO₃ | DMSO | 72 |

| 5 | Cs₂CO₃ | DMF | 23 |

| 6 | Cs₂CO₃ | Dioxane | Trace |

| 7 | None | DMSO | 0 |

The development of efficient protocols often involves a systematic study of these variables to find the optimal balance for a given substrate and desired product. researchgate.netjournalirjpac.com

Purification and Isolation Techniques for this compound Derivatives

Following the synthesis, the crude product must be isolated and purified to remove unreacted starting materials, reagents, and byproducts. The specific techniques employed depend on the physical properties of the target compound, such as its polarity and solubility.

A common purification method for quinazolinone derivatives is column chromatography on silica (B1680970) gel. nih.govmdpi.com The choice of eluent (solvent system) is critical for achieving good separation. For example, a mixture of ethyl acetate and petroleum ether (3:1) has been used to purify 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one derivatives. mdpi.com In other cases, a chloroform-methanol mixture has been utilized. nih.gov

Recrystallization is another powerful purification technique. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, causing the desired compound to crystallize out in a purer form, leaving impurities behind in the solvent. Ethanol is a commonly used solvent for the recrystallization of quinazolinone derivatives. rjpbcs.com

Advanced Spectroscopic and Structural Characterization of 7 Bromo 2 Phenyl 1h Quinazolin 4 One and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of quinazolinone derivatives. By analyzing the chemical shifts, multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in the molecule can be established.

In the ¹H NMR spectrum of quinazolinone analogues, the N-H proton of the quinazolinone ring typically appears as a broad singlet in the downfield region, often above δ 12.0 ppm, due to hydrogen bonding. The aromatic protons of the quinazolinone core and the 2-phenyl substituent resonate in the range of δ 7.0-8.5 ppm. For 7-bromo-2-phenyl-1H-quinazolin-4-one, the proton at position 8 (H-8) is expected to appear as a doublet, while the proton at position 5 (H-5) would likely be a doublet of doublets, and the H-6 proton a doublet, reflecting their respective couplings. For instance, in the closely related compound 7-Bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, the aromatic protons appear at δ 8.32 (d, J = 2.3 Hz, 1H), 7.73 (dd, J = 8.8, 2.4 Hz, 1H), and 7.45 (d, J = 8.7 Hz, 1H), providing a model for the expected pattern in the target molecule. Protons of the 2-phenyl group typically show complex multiplets corresponding to their ortho, meta, and para positions.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C-4) of the quinazolinone ring is characteristically found in the downfield region, around δ 160-165 ppm. The carbon atom bearing the bromine (C-7) would show a chemical shift influenced by the halogen's electronegativity, typically around δ 119-122 ppm. Other aromatic carbons of the quinazolinone and phenyl rings resonate between δ 110 and 150 ppm.

Table 1: Representative NMR Data for Substituted Quinazolinone Analogues

| Nucleus | Functional Group | Typical Chemical Shift (δ ppm) |

|---|---|---|

| ¹H | N-H (Amide) | > 12.0 |

| Aromatic C-H | 7.0 - 8.5 | |

| ¹³C | C=O (Amide, C-4) | 160 - 165 |

| Aromatic C-Br (C-7) | ~119 - 122 |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound and its analogues is dominated by characteristic absorption bands that confirm the presence of the quinazolinone core.

A strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the amide group at position 4 is a key diagnostic peak, typically appearing in the range of 1660-1700 cm⁻¹. The N-H stretching vibration of the amide group gives rise to a band in the region of 3100-3400 cm⁻¹. The C=N stretching vibration of the imine within the quinazolinone ring can be observed around 1590-1635 cm⁻¹.

Aromatic C-H stretching vibrations are typically seen above 3000 cm⁻¹, while the aromatic ring C=C stretching vibrations cause a series of bands in the 1475-1610 cm⁻¹ region. The presence of the bromine substituent is indicated by a C-Br stretching vibration, which is expected in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for Quinazolinone Derivatives

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amide | 3100 - 3400 |

| Aromatic C-H Stretch | Aryl | 3000 - 3100 |

| C=O Stretch | Amide (Quinazolinone) | 1660 - 1700 |

| C=N Stretch | Imine | 1590 - 1635 |

| C=C Stretch | Aromatic Ring | 1475 - 1610 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns. For this compound (C₁₄H₉BrN₂O), the calculated exact mass is approximately 300.99 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks of similar intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).

The fragmentation pattern provides structural clues. A common fragmentation pathway for halogenated aromatic compounds is the loss of the halogen atom. Therefore, a significant peak corresponding to the loss of the bromine radical ([M-Br]⁺) at m/z ~222 is anticipated. Further fragmentation could involve the cleavage of the quinazolinone ring system or the loss of CO from the carbonyl group, which are common fragmentation pathways for this class of compounds.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M]⁺ | [C₁₄H₉⁷⁹BrN₂O]⁺ | ~301 | Molecular Ion |

| [M+2]⁺ | [C₁₄H₉⁸¹BrN₂O]⁺ | ~303 | Molecular Ion (Isotope) |

| [M-Br]⁺ | [C₁₄H₉N₂O]⁺ | ~222 | Loss of Bromine radical |

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

The quinazolinone ring system in these compounds is typically found to be nearly planar. The phenyl group at the 2-position may be twisted out of the plane of the quinazolinone ring. The crystal structure reveals how molecules pack in the unit cell, which is governed by intermolecular interactions. In bromo-substituted analogues, a key supramolecular feature is the formation of halogen-bonding dimers, where molecules interact through Br⋯Br contacts. These interactions, along with potential N-H⋯O hydrogen bonds and π–π stacking between aromatic rings, play a crucial role in stabilizing the crystal lattice.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, providing a deeper understanding of the crystal packing. The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds or other strong interactions.

Analysis of the 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one crystal structure showed that H⋯H contacts make the largest contribution to the Hirshfeld surface, which is common in organic molecules. Importantly, contacts involving the bromine atom, such as Br⋯H/H⋯Br and Br⋯Br interactions, are also significant contributors, confirming the role of halogen bonding in the supramolecular assembly. O⋯H/H⋯O contacts, corresponding to N-H⋯O hydrogen bonds, are also observed, further stabilizing the crystal structure. This type of analysis provides a quantitative picture of the forces that govern the solid-state architecture of these molecules.

Table 4: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for an Analogue, 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one

| Interaction Type | Contribution (%) |

|---|---|

| H⋯H | High |

| Br⋯H / H⋯Br | Significant |

| O⋯H / H⋯O | Significant |

Structure Activity Relationship Sar Investigations of 7 Bromo 2 Phenyl 1h Quinazolin 4 One Analogues

Positional Effects of Bromine Substitution on Biological Activities (e.g., 6-bromo vs. 7-bromo quinazolinone derivatives)

The position of halogen substituents, particularly bromine, on the quinazolinone core is a critical determinant of biological activity. Structure-activity relationship studies indicate that the placement of bromine can either enhance or diminish the pharmacological potency of the compound, depending on the target and the specific biological assay.

Research into phenyl quinazolinone derivatives (PQZ) has suggested that a single substitution at the C-6 position is often beneficial for increasing antitumor activities. researchgate.net The presence of a halogen, such as bromine, at the C-6 position has been specifically linked to improved antimicrobial and anticancer effects. nih.govnih.gov For instance, several 6-bromo-2-substituted-quinazolin-4(3H)-one derivatives have been synthesized and shown to possess notable cytotoxic activity against cancer cell lines like MCF-7 and SW480. nih.govresearchgate.net In the context of EGFR kinase inhibitors, substitutions at the 6-position of the quinazolinone scaffold are clearly favored over other positions for enhancing potency. nih.gov

Conversely, substitution at the C-7 position does not always confer the same advantages. In a study investigating the antibacterial properties of quinazolinones against S. aureus, the introduction of a bromo group at the C-7 position resulted in a significant loss of activity. acs.org A similar lack of tolerance was also observed for a bromo group at the C-6 position in the same antibacterial study, indicating that the influence of the bromine position is highly dependent on the specific molecular scaffold and the intended biological target. acs.org

| Position | Effect on Biological Activity | Pharmacological Context | Reference |

| 6-Bromo | Generally beneficial for activity | Anticancer, Antimicrobial | researchgate.netnih.gov |

| 6-Bromo | Favorable for potency | EGFR Inhibition | nih.gov |

| 6-Bromo | Not tolerated; loss of activity | Antibacterial (S. aureus) | acs.org |

| 7-Bromo | Detrimental; loss of activity | Antibacterial (S. aureus) | acs.org |

Influence of Substituents on the Phenyl Ring at the C-2 Position on Biological Efficacy

The phenyl ring at the C-2 position of the quinazolinone core serves as a key site for modification, and the nature of its substituents significantly impacts biological efficacy. The electronic properties and steric profile of these substituents can modulate the molecule's interaction with biological targets.

Studies have shown that for antiproliferative activity, the presence of a phenyl ring at C-2 is often more favorable than larger aromatic systems like a naphthyl group. nih.gov The specific substitution pattern on this phenyl ring is crucial. For instance, in the development of antioxidant quinazolin-4(3H)-ones, the presence of at least one hydroxyl group on the C-2 phenyl ring was found to be a requirement for activity. nih.gov Potency was further enhanced by the presence of a second hydroxyl group or a methoxy (B1213986) substituent, particularly at the ortho or para positions. Derivatives with two hydroxyl groups in the ortho position also exhibited valuable metal-chelating properties. nih.gov

The position of substituents on the C-2 phenyl ring can also dictate reaction pathways and subsequent biological activities. One study found that an ortho-substituent on the C-2 phenyl directed reactions towards N-alkylation, whereas meta- or para-substituents favored O-alkylation. researchgate.net This differential reactivity led to compounds with distinct biological profiles; for example, a 2-(2-chlorophenyl) derivative showed significant activity against Escherichia coli, while a 2-(3-(benzyloxy)phenyl) analog displayed good anti-proliferative activity against A549 tumor cells. researchgate.net

Antioxidant Activity of 2-(Substituted Phenyl)quinazolin-4(3H)-ones

| Compound | C-2 Phenyl Substituent | Antioxidant Activity (ABTS Assay) | Reference |

|---|---|---|---|

| 21a | Unsubstituted Phenyl | Inactive | nih.gov |

| 21b | 2-Hydroxyphenyl | Active | nih.gov |

| 21c | 3-Hydroxyphenyl | Active | nih.gov |

| 21f | 2,4-Dihydroxyphenyl | Very Active | nih.gov |

| 21i | 2-Hydroxy-4-methoxyphenyl | Active | nih.gov |

| 21j | 2-Hydroxy-5-methoxyphenyl | Active | nih.gov |

Modulation of Biological Activity by Modifications at the N-1/N-3 and C-4 Positions of the Quinazolinone Core

Modifications at the nitrogen atoms (N-1 and N-3) and the carbonyl carbon (C-4) of the quinazolinone ring are pivotal strategies for diversifying the pharmacological profile of these compounds.

The N-3 position, in particular, has been a major focus for derivatization to enhance antitumor activity. researchgate.net The introduction of substituted amino groups at this position can lead to potent compounds. For example, a series of 2-phenyl, 6-bromo-3-substituted benzalamino quinazolinones were synthesized and evaluated for anticancer activity. researchgate.net Similarly, 3-(arylideneamino)-2-phenylquinazolin-4(3H)-ones, created by condensation at the N-3 amino group, have demonstrated antibacterial properties. nih.gov

The C-4 position is another critical site for structural variation. The carbonyl group can be replaced with other functionalities to modulate activity. A common synthetic strategy involves using a 4-chloroquinazoline (B184009) intermediate, which allows for nucleophilic substitution with various amines. This approach has been used to synthesize potent EGFR inhibitors and anticancer agents, such as N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine, which showed high potency against the MCF-7 breast cancer cell line. mdpi.com While less common for the 4-one isomer, extensive work on 4,4-disubstituted quinazolin-2-ones has produced potent T-type calcium channel antagonists, underscoring the importance of the C-4 position in defining interactions with specific biological targets. nih.gov

Structure-Activity Correlates for Diverse Pharmacological Profiles within the Quinazolinone Class

The quinazolinone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets, yielding diverse pharmacological activities. researchgate.net The specific activity profile is dictated by the combination of substituents around the core.

For antimicrobial activity , key structural features have been identified. These often include substitutions at the C-2 and N-3 positions, as well as the presence of a halogen atom (like bromine or iodine) at the C-6 position. nih.gov In a detailed SAR study against S. aureus, variations on the C-2 phenyl ring were found to be critical, where the presence and placement of hydrogen-bond donors and acceptors dictated antibacterial potency. acs.org

For anticancer activity , the substitution pattern often differs. As noted, a single substituent at the C-6 position is frequently beneficial. researchgate.net Many potent anticancer quinazolines function as kinase inhibitors, and their design often involves a substituted aniline (B41778) group at the C-4 position to optimize target binding and pharmacokinetic properties. mdpi.com

The versatility of the scaffold is further demonstrated by its application in developing agents for the central nervous system. A series of quinazolinone derivatives were successfully optimized to act as potent histamine (B1213489) H3 receptor inverse agonists, showcasing a completely different pharmacological profile achieved through specific modifications of the core structure. nih.gov

Correlation of Structural Features with Pharmacological Profiles

| Pharmacological Profile | Key Structural Features | Reference |

|---|---|---|

| Antimicrobial | Halogen at C-6; Substitutions at C-2 and N-3 | nih.gov |

| Anticancer (General) | Single substituent at C-6; Modifications at N-3 | researchgate.net |

| Anticancer (Kinase Inhibitors) | Substituted amine at C-4 | mdpi.commdpi.com |

| CNS Activity (H3 Inverse Agonist) | Specific substitutions at C-2, N-3, and C-5 | nih.gov |

Molecular Hybridization Approaches Utilizing the Quinazolinone Scaffold

Molecular hybridization is a drug design strategy that combines two or more pharmacologically active scaffolds into a single molecule. nih.govnih.gov This approach aims to create novel compounds with potentially enhanced activity, dual-action mechanisms, or improved pharmacological profiles. The quinazolinone core is an excellent platform for this strategy due to its synthetic tractability and inherent biological significance. rsc.org

Numerous hybrids have been developed by linking the quinazolinone scaffold to other bioactive heterocyclic systems:

Thiazole (B1198619) and Benzimidazole (B57391): Quinazolinone has been hybridized with thiazole and benzimidazole to generate novel compounds with significant cytotoxic activity against human cancer cell lines. nih.govresearchgate.net

Triazole: The 1,2,4-triazole (B32235) moiety, known for its antimicrobial properties, has been linked to the quinazolinone core through various spacers (e.g., thioacetamido linkage) to produce hybrids with potent antibacterial and anticancer effects. rsc.org

Thiazolidin-4-one: Cyclocondensation of quinazolinone-based Schiff bases with thioglycolic acid yields quinazolinone-thiazolidin-4-one hybrids, which have been evaluated for antimicrobial activity. rsc.org

Isoxazoline: Quinazolinone-isoxazoline hybrids have been efficiently synthesized via 1,3-dipolar cycloaddition reactions, creating a new class of hybrid molecules for biological screening. mdpi.comresearchgate.net

Indolin-2-one: Linking 2-methylquinazolin-4(3H)-one with an indolin-2-one scaffold through an imine bridge has produced hybrids with in vitro anti-cancer activity, where N-substitution on the indolin-2-one moiety was found to be essential. rsc.org

These examples demonstrate the power of molecular hybridization to generate structurally diverse molecules based on the 7-bromo-2-phenyl-1H-quinazolin-4-one framework, opening new avenues for the development of multi-target therapeutic agents. nih.govresearchgate.net

Elucidation of Biological Activities and Underlying Mechanisms of Action

Antimicrobial Research Applications of Quinazolinone Derivatives

The quinazolinone core is a versatile scaffold for the development of new antimicrobial agents. Derivatives have shown activity against a range of pathogenic microorganisms, including bacteria and fungi, addressing the urgent need for new treatments in the face of growing antimicrobial resistance.

Quinazolinone derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. frontiersin.orgresearchgate.netwisdomlib.org Studies have shown that the structural features of these compounds, such as substitutions at various positions of the quinazolinone ring, play a crucial role in their antibacterial efficacy. nih.gov

Research has indicated that these compounds can be particularly effective against Gram-positive strains. nih.govacs.org For instance, certain 2,3,6-trisubstituted quinazolin-4-one derivatives, which include a bromine atom at the 6-position, have shown promising activity against Staphylococcus aureus and Streptococcus pyogenes. biomedpharmajournal.org The sensitivity of Gram-positive bacteria to these compounds may be attributed to better permeability through their cell walls. nih.gov

Some derivatives have also shown activity against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA). acs.org The mechanism of action for some of these compounds involves the inhibition of penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. acs.org Specifically, certain 4(3H)-quinazolinones have been found to inhibit PBP1 and PBP2a in MRSA. acs.org

While generally more effective against Gram-positive bacteria, some quinazolinone derivatives have also exhibited activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. frontiersin.orgresearchgate.netbiomedpharmajournal.org However, in some cases, the activity against Gram-negative species like Pseudomonas aeruginosa was found to be limited. nih.gov The introduction of different substituents can modulate the antibacterial spectrum. For example, the presence of a heteryl group at the aldimine in a 3-amino quinazolinone structure has been shown to significantly increase antibacterial activity against a panel of tested bacterial pathogens. frontiersin.org

| Bacterial Strain | Activity Profile | Reference |

|---|---|---|

| Staphylococcus aureus (Gram-positive) | Good to very good activity observed for several derivatives. | biomedpharmajournal.org |

| Streptococcus pyogenes (Gram-positive) | Good to very good activity reported for some derivatives. | biomedpharmajournal.org |

| Escherichia coli (Gram-negative) | Moderate to good activity, with some derivatives showing excellent efficacy. | biomedpharmajournal.org |

| Pseudomonas aeruginosa (Gram-negative) | Variable activity, with some derivatives showing good to excellent efficacy. | biomedpharmajournal.org |

| MRSA (Methicillin-resistant Staphylococcus aureus) | Some derivatives show good activity, with one compound displaying MIC values of ≤0.5 μg/mL against all tested S. aureus strains, including vancomycin- and linezolid-resistant strains. | acs.org |

In addition to their antibacterial properties, quinazolinone derivatives have been investigated for their antifungal potential. psu.edu Various synthesized compounds have demonstrated inhibitory effects against clinically relevant fungal species.

Studies have reported the antifungal activity of 2,3,6-trisubstituted quinazolin-4-ones against Aspergillus niger and Candida albicans. biomedpharmajournal.org The efficacy of these compounds can be significant, with some derivatives showing excellent activity against these fungal strains. For instance, one derivative displayed excellent activity against A. niger, while another was highly effective against C. albicans. biomedpharmajournal.org

The introduction of different heterocyclic moieties at the 2 and 3 positions of the quinazolinone nucleus has been a strategy to modulate antifungal activity. psu.edu Research has shown that N-hexyl substituted isatin-quinazoline derivatives are relatively active against screened fungi. nih.gov Furthermore, some furo[2,3-f]quinazolin-5-ols and 6,7-bis(arylthio)-quinazoline-5,8-diones have demonstrated good antifungal activity against all tested fungi, suggesting their potential as leads for developing new antifungal agents. nih.gov

| Fungal Strain | Activity Profile | Reference |

|---|---|---|

| Candida albicans | Good to excellent activity observed for several derivatives. | biomedpharmajournal.org |

| Aspergillus niger | Good to excellent activity reported for some derivatives. | biomedpharmajournal.org |

The antimicrobial effects of quinazolinone derivatives are attributed to several molecular mechanisms. A primary mode of action is the interaction with bacterial cellular components, leading to the disruption of essential processes. nih.gov

One of the key proposed mechanisms is the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication. researchgate.net Molecular docking studies have suggested that these compounds can bind to DNA gyrase, thereby inhibiting its function. researchgate.net Additionally, some derivatives are believed to interfere with the integrity of the bacterial cell wall and DNA structures. nih.gov

Another emerging area of research is the potential for these compounds to inhibit biofilm formation. Biofilms are communities of microorganisms encased in a self-produced matrix, which can confer resistance to antibiotics. The ability to disrupt biofilms would represent a significant advancement in combating chronic and persistent infections.

Anticancer Research and Cytotoxic Investigations

The quinazoline (B50416) scaffold is a well-established pharmacophore in anticancer drug discovery, with several approved drugs, such as gefitinib (B1684475) and erlotinib, featuring this core structure. nih.gov Research into new quinazolinone derivatives continues to uncover compounds with potent cytotoxic activity against various cancer cell lines.

Numerous studies have demonstrated the in vitro cytotoxicity of quinazolinone derivatives against a wide range of cancer cell lines. These include, but are not limited to, breast cancer (MCF-7), lung cancer (SKLU-1, NCI-H522, A549), liver cancer (HepG-2), colon cancer (HCT-116), and leukemia (CCRF-CEM, RPMI-8226) cell lines. nih.govnih.govvnu.edu.vn

The cytotoxic potency of these compounds can be significant, with some derivatives exhibiting IC50 values in the micromolar and even nanomolar range. nih.govtandfonline.com For example, a particular derivative demonstrated high toxicity against Hek-293 cell lines, while another was the most active derivative against MCF-7 cells. nih.gov In another study, one compound exhibited significant cytotoxic effects against SKLU-1, MCF-7, and HepG-2 cell lines with IC50 values of 23.09, 27.75, and 30.19 µg/mL, respectively. vnu.edu.vn

The structural modifications of the quinazolinone scaffold have a profound impact on cytotoxic activity. Substitutions at various positions of the ring system can enhance potency and selectivity for different cancer cell types.

| Compound ID | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| 5a | HCT-116 | 7.15 μM (48h), 4.87 μM (72h) | nih.gov |

| 5d | MCF-7 | Most active in its series | nih.gov |

| 10f | MCF-7 | 41.47 μM (48h), 16.30 μM (72h) | nih.gov |

| 3e | CCRF-CEM (Leukemia) | 1.569 ± 0.06 μM | nih.gov |

| 8h | SKLU-1 (Lung) | 23.09 µg/mL | vnu.edu.vn |

| 8h | MCF-7 (Breast) | 27.75 µg/mL | vnu.edu.vn |

| 8h | HepG-2 (Liver) | 30.19 µg/mL | vnu.edu.vn |

A primary mechanism through which quinazolinone derivatives exert their anticancer effects is through the inhibition of key enzymes involved in cancer cell proliferation and survival.

Kinase Inhibition: Many quinazolinone derivatives are potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer. semanticscholar.org

EGFR and VEGFR-2: The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are two well-validated targets in cancer therapy. tbzmed.ac.ir Quinazolinone-based compounds have been developed as dual inhibitors of both EGFR and VEGFR-2, which can offer a synergistic anticancer effect by simultaneously targeting tumor cell proliferation and angiogenesis. tbzmed.ac.irtbzmed.ac.ir Some compounds have shown remarkable inhibitory activity against both EGFR and VEGFR-2, with IC50 values in the nanomolar range. nih.gov

Nampt: Nicotinamide phosphoribosyltransferase (Nampt) is a key enzyme in the salvage pathway of NAD+ biosynthesis, and its inhibition has emerged as a promising anticancer strategy. Certain analogues of 4-[(7-bromo-2-methyl-4-oxo-3H-quinazolin-6-yl)methylprop-2-ynylamino]-N-(3-pyridylmethyl)benzamide have been identified as potent inhibitors of Nampt. acs.org

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme in the folate metabolic pathway, which is essential for the synthesis of nucleotides and, consequently, DNA replication and cell division. nih.gov Inhibition of DHFR leads to a depletion of tetrahydrofolate, which in turn inhibits thymidylate synthase and causes "thymineless cell death". nih.gov Several quinazolinone derivatives have been designed and synthesized as DHFR inhibitors, demonstrating potent activity against both bacterial and human DHFR. nih.govbenthamdirect.com For instance, one compound was found to be a more potent inhibitor of Escherichia coli DHFR than the standard drug trimethoprim. nih.gov Another compound inhibited human DHFR with an IC50 value of 0.527 ± 0.028 µM. nih.gov

Thymidylate Synthase (TS) Inhibition: Thymidylate synthase is another key enzyme in the de novo synthesis of pyrimidines and is a well-established target for cancer chemotherapy. nih.gov Quinazoline antifolates have been developed as potent inhibitors of TS. acs.org These compounds are designed to mimic the natural substrate of the enzyme, thereby blocking its activity and disrupting DNA synthesis.

Modulation of Key Cellular Pathways (e.g., tubulin polymerization inhibition)

The quinazolinone scaffold is a recognized pharmacophore in the development of anticancer agents that target tubulin. Derivatives of quinazolin-4(3H)-one have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division, making it a prime target for cancer therapy. These compounds typically exert their effect by binding to the colchicine (B1669291) site on β-tubulin, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govrsc.org

Molecular modeling studies of various 2-styrylquinazolin-4(3H)-ones and 2,3-dihydroquinazolin-4(1H)-ones have shown that these molecules fit well within the colchicine binding pocket, demonstrating their potential mechanism of action. nih.gov For instance, compounds like 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39) and 2-(2-methoxystyryl)quinazolin-4(3H)-one (64) have exhibited sub-micromolar cytotoxic potency and have been shown to inhibit tubulin polymerization, inducing G2+M cell cycle arrest. nih.govrsc.org

While the broader class of quinazolinones has shown significant activity as tubulin polymerization inhibitors, specific research detailing the activity of 7-bromo-2-phenyl-1H-quinazolin-4-one in this context is limited in the available literature. Structure-activity relationship (SAR) studies on related compounds have indicated that substitutions on the quinazoline ring are crucial for activity. For example, research on phenyl quinazolinone derivatives suggested that substitution at the 6-position could be beneficial for antitumor activity. researchgate.net Another study noted that modifying a related scaffold with a bromo group on a different part of the molecule was less favorable than a methoxy (B1213986) group for cytotoxic activity, highlighting the precise structural requirements for potent tubulin inhibition. acs.org

Antiviral Research (e.g., SARS-CoV-2 Main Protease Inhibition)

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a key target for antiviral drug development. nih.govnih.gov The quinazolin-4-one scaffold has emerged as a promising non-peptidic, non-covalent inhibitor of SARS-CoV-2 Mpro. nih.gov

In a notable study, researchers utilized a scaffold hopping strategy, transitioning from the natural product baicalein (B1667712) (a chromen-4-one) to the quinazolin-4-one core to develop potent Mpro inhibitors. nih.gov This led to the discovery of a series of 2-phenyl-quinazolin-4-one derivatives with significant inhibitory activity. The lead compound from this series, designated C7, demonstrated superior inhibitory activity against SARS-CoV-2 Mpro compared to baicalein, with an IC50 value of 0.085 µM. nih.govnih.gov Furthermore, compound C7 effectively inhibited viral replication in SARS-CoV-2-infected Vero E6 cells with an EC50 of 1.10 µM and showed low cytotoxicity. nih.govnih.gov

Structure-activity relationship (SAR) studies performed on this quinazolin-4-one series explored modifications primarily on the 2-phenyl ring. The findings indicated that the position of substituents on the phenyl ring significantly influenced potency, with the general order being 2'-position > 3'-position > 4'-position. nih.gov While these studies provide a strong foundation for the antiviral potential of the 2-phenyl-quinazolin-4-one scaffold, the specific 7-bromo derivative was not explicitly detailed among the synthesized and tested compounds in this particular research. nih.gov

Table 1: SARS-CoV-2 Mpro Inhibitory Activity of Selected Quinazolin-4-one Analogs

| Compound | Mpro IC50 (µM) | Antiviral EC50 (µM) |

|---|---|---|

| Baicalein | 0.966 ± 0.065 | 5.15 ± 1.64 |

| Compound 19 | 1.372 ± 0.047 | N/A |

| Compound B7 | 0.539 ± 0.061 | N/A |

| Compound C7 | 0.085 ± 0.006 | 1.10 ± 0.12 |

Data sourced from Zhang et al., 2023. nih.gov

Anti-inflammatory and Analgesic Research Endeavors

Quinazoline and its oxidized form, quinazolinone, are scaffolds known for a wide array of pharmacological effects, including significant anti-inflammatory and analgesic properties. nih.govencyclopedia.pub The core structure is a key component in various compounds that have been investigated for their ability to modulate inflammatory pathways.

Research into brominated quinazolinone derivatives has demonstrated their potential as anti-inflammatory and analgesic agents. Studies have often focused on isomers such as 6-bromo or 6,8-dibromo-4(3H)-quinazolinones. For example, a series of novel 6,8-dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone derivatives were synthesized and showed promising anti-inflammatory and analgesic activities in animal models. researchgate.net Similarly, other studies have highlighted 6-bromo-substituted quinazolinones as potent anti-inflammatory agents. researchgate.net These findings suggest that the presence and position of a bromine atom on the quinazoline core can significantly contribute to the biological activity.

While these studies on related bromo-substituted isomers are encouraging, specific experimental data focusing solely on the anti-inflammatory and analgesic properties of this compound is not extensively covered in the reviewed literature. However, the consistent activity of its isomers provides a strong rationale for its potential in this therapeutic area.

Neurodegenerative Disease Research (e.g., mGlu7 Receptor Modulation)

Metabotropic glutamate (B1630785) receptor 7 (mGlu7), a class C G protein-coupled receptor, is a promising target for treating neurological and psychiatric disorders. ucm.esrsc.org The quinazolin-4-one scaffold has recently been identified as a novel chemotype for developing negative allosteric modulators (NAMs) of the mGlu7 receptor, which have shown potential antipsychotic-like properties. nih.govnih.gov

In the pursuit of new mGlu7 NAMs, a library of compounds was screened, and active compounds were found exclusively within the quinazolinone chemotype. nih.govnih.gov The research led to the identification of a lead compound, 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one (ALX-171), which exhibited an mGlu7 IC50 of 6.14 µM and was selective over other group III mGlu receptors. nih.govnih.gov This compound demonstrated antipsychotic-like activity in various animal models. nih.gov

The structure-activity relationship studies in this research focused on modifications at the C-2 and C-6 positions of the quinazolinone core. nih.gov The investigations did not extend to substitutions at the C-7 position. Consequently, while the 2-phenyl-quinazolin-4-one framework is a validated starting point for mGlu7 receptor modulators, the specific contribution or effect of a bromine atom at the 7-position has not been reported in these studies.

Exploration of Other Emerging Biological Activities

Beyond the aforementioned areas, the this compound scaffold and its close relatives have been explored for other potential therapeutic applications, most notably in antimicrobial and anticancer research.

Antimicrobial Activity: The compound this compound has been noted for its significant antimicrobial properties. smolecule.com The versatile quinazolinone core, combined with halogen and phenyl substitutions, contributes to a biological profile that is of interest for developing new antimicrobial agents. smolecule.com Closely related isomers, such as 6-bromo-2-phenyl-3-substituted quinazolin-4(3H)-ones, have also been synthesized and evaluated for their antibacterial efficacy against both Gram-positive and Gram-negative bacterial strains. researchgate.net

Anticancer Activity: The quinazolinone skeleton is a cornerstone in the development of anticancer drugs, particularly as tyrosine kinase inhibitors. nih.gov While specific data for the 7-bromo isomer is sparse, extensive research on the 6-bromo isomer provides valuable insights. A series of 2,3,6-trisubstituted quinazolin-4-ones containing a bromine atom at the 6-position were synthesized and screened for anticancer activity, with results indicating that substitution at this position could be advantageous for cytotoxicity. researchgate.net

Anthelmintic Activity: In the search for new treatments against helminth infections, novel derivatives of 6-bromo-2-phenyl-3-substituted quinazolin-4(3H)-ones were synthesized and evaluated for anthelmintic effectiveness, indicating another potential avenue for the pharmacological application of bromo-phenyl-quinazolinones. researchgate.net

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one |

| 2-(2-methoxystyryl)quinazolin-4(3H)-one |

| Baicalein |

| 6,8-dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone |

Computational Chemistry and Molecular Modeling Applications

Density Functional Theory (DFT) Calculations for Electronic and Geometric Characterization

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties and geometry of molecules. For quinazoline (B50416) derivatives, DFT calculations, often employing the B3LYP functional with various basis sets, are instrumental in providing a detailed understanding of their molecular characteristics.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in 7-bromo-2-phenyl-1H-quinazolin-4-one. The process involves optimizing the molecular geometry to find the lowest energy conformation. Bond lengths, bond angles, and dihedral angles are calculated and can be compared with experimental data from X-ray crystallography to validate the computational model. For similar quinazolinone structures, DFT calculations have successfully predicted geometric parameters that are in good agreement with experimental findings. For instance, in a related bromo-substituted quinazolinone, the benzene and pyrimidine rings were found to be nearly coplanar. researchgate.netnih.gov This planarity can be a crucial factor in how the molecule interacts with biological targets.

Table 1: Selected Optimized Geometric Parameters for a Related Bromo-Quinazolinone Derivative

| Parameter | Calculated Value (Å or °) |

| C-N Bond Lengths | 1.3 - 1.4 Å |

| C-C Bond Lengths (Aromatic) | 1.38 - 1.41 Å |

| C=O Bond Length | ~1.23 Å |

| C-Br Bond Length | ~1.90 Å |

| Dihedral Angle (Quinazolinone-Phenyl) | Varies with conformation |

Note: The data presented is based on typical values for similar quinazolinone structures and may vary for the specific compound.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. nih.gov A smaller gap suggests higher reactivity and polarizability. nih.gov

For a related bromo-quinazolinone derivative, the HOMO and LUMO energies were calculated to be -6.4559 eV and -1.6351 eV, respectively, resulting in an energy gap of 4.8208 eV. iucr.orgnih.gov This relatively large energy gap indicates high stability. nih.gov

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of a molecule. nih.gov It helps in identifying the regions that are rich or poor in electrons. In an MEP map, red areas typically represent negative electrostatic potential (electron-rich regions, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor regions, susceptible to nucleophilic attack). nih.gov For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the quinazolinone core, highlighting these as potential sites for hydrogen bonding and other interactions.

Table 2: Frontier Molecular Orbital Energies for a Related Bromo-Quinazolinone Derivative

| Parameter | Energy (eV) |

| EHOMO | -6.4559 |

| ELUMO | -1.6351 |

| Energy Gap (ΔE) | 4.8208 |

DFT calculations can accurately predict spectroscopic properties such as infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. By calculating the vibrational frequencies, a theoretical IR spectrum can be generated and compared with the experimental spectrum to aid in the assignment of vibrational modes. Similarly, theoretical NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. For quinazolinone derivatives, DFT has been used to predict C-H stretching modes, C=O stretching frequencies, and other characteristic vibrations. scialert.net

Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can also be calculated using DFT. These calculations provide insights into the stability of the molecule and the thermodynamics of its formation. For instance, the calculated total energy of a molecule can be used to compare the relative stabilities of different isomers or conformers.

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. ukaazpublications.com It is a widely used tool in drug discovery to understand the binding mechanism and to screen for potential drug candidates. ukaazpublications.com For this compound and its derivatives, molecular docking studies have been instrumental in identifying potential biological targets and elucidating the key interactions that govern binding.

Molecular docking simulations can predict how this compound fits into the active site of a target protein. These simulations reveal the binding mode, which describes the conformation and orientation of the ligand within the binding pocket. For quinazolinone derivatives, docking studies have shown that the core structure often forms hydrogen bonds with key amino acid residues in the target protein. For example, the carbonyl group of the quinazolinone ring is a common hydrogen bond acceptor. cnr.itnih.gov

Table 3: Common Interactions of Quinazolinone Derivatives in Protein Binding Sites

| Type of Interaction | Interacting Group on Ligand | Common Interacting Amino Acid Residues |

| Hydrogen Bonding | Carbonyl oxygen, N-H group | Asparagine, Glutamic acid, Serine, Histidine |

| Hydrophobic Interactions | Phenyl ring, quinazolinone core | Leucine, Valine, Alanine, Phenylalanine |

| π-π Stacking | Phenyl ring, quinazolinone core | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Halogen Bonding | Bromo substituent | Electron-rich atoms (e.g., oxygen in backbone carbonyls) |

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability and Dynamics

Molecular dynamics (MD) simulations offer a powerful method to study the physical movements of atoms and molecules over time. For a ligand-protein complex, such as this compound bound to a target enzyme, MD simulations can provide insights into the stability of the interaction and the dynamic behavior of the complex.

A typical MD simulation for a ligand-protein complex is run for a specific duration, often in the nanosecond range (e.g., 100 ns), under conditions that mimic the physiological environment. Key parameters analyzed from these simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).

The RMSF of individual amino acid residues in the protein can reveal which parts of the protein become more or less flexible upon ligand binding. This information can be critical for understanding the mechanism of inhibition and the allosteric effects of the ligand. For related quinazoline derivatives, MD simulations have been used to confirm the stability of the docked poses and to analyze the key interactions that maintain the ligand-protein complex.

Note: This table illustrates the type of data obtained from MD simulations and is not based on actual simulations of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

To build a QSAR model, a set of compounds with known biological activities (e.g., IC50 values) is required. For each compound, a series of molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, hydrophobicity, and electronic properties. Statistical methods are then used to develop an equation that correlates these descriptors with the observed biological activity.

While no specific QSAR models have been reported for this compound, the general approach has been applied to various classes of quinazolinone derivatives to predict their anticancer or other therapeutic activities. The development of a robust QSAR model for a series of this compound analogs would enable the prediction of their biological activities and facilitate the rational design of new derivatives with improved properties.

Table 3: Example of a QSAR Model Equation and its Statistical Parameters (Hypothetical) | QSAR Model Equation | pIC50 = 0.5 * (LogP) - 0.2 * (Molecular Weight) + 1.5 * (H-bond donors) + C | |---|---| | Statistical Parameter | Value | Interpretation | | R² (Correlation Coefficient) | 0.85 | Indicates a good correlation between the predicted and observed activities for the training set. | | Q² (Cross-validation R²) | 0.75 | Shows the predictive power of the model for new compounds. | | Standard Error | 0.30 | Represents the average deviation of the predicted values from the experimental values. | Note: This table is a hypothetical representation of a QSAR model to demonstrate the concept.

Future Research Directions and Translational Opportunities for 7 Bromo 2 Phenyl 1h Quinazolin 4 One

Rational Design and Synthesis of Advanced Analogues with Improved Potency, Selectivity, and Drug-like Properties

The rational design of advanced analogues of 7-bromo-2-phenyl-1H-quinazolin-4-one is centered on strategic chemical modifications to enhance therapeutic efficacy and pharmacokinetic properties. The core structure presents several key positions for substitution, primarily at the N-3, C-7, and the C-2 phenyl ring, which can significantly influence biological activity.

Structure-activity relationship (SAR) studies on various quinazolinone derivatives have revealed that the nature and position of substituents are critical determinants of pharmacological effect. For instance, the introduction of halogen atoms, such as bromine or chlorine, at positions 6 or 8 has been shown to improve antimicrobial activities. nih.gov This suggests that the bromo-substituent at the C-7 position of the title compound is a valuable feature that can be further exploited. This position serves as a convenient handle for introducing new functional groups via coupling and substitution reactions, potentially leading to enhanced interactions with biological targets. researchgate.net

Similarly, modifications to the 2-phenyl group can modulate potency and selectivity. The introduction of various substituents (e.g., hydroxyl, methoxy (B1213986), or halogen groups) on this phenyl ring can alter the electronic and steric properties of the molecule, leading to optimized binding with target proteins. Furthermore, the N-3 position is a common site for modification, where the addition of different heterocyclic moieties or substituted aromatic rings can significantly increase activity. ijms.co.in

Modern synthetic methodologies are crucial for generating diverse libraries of these analogues. Techniques such as palladium-catalyzed coupling reactions, multicomponent reactions (MCRs), and microwave-assisted synthesis offer efficient and versatile routes to construct complex quinazolinone derivatives. mdpi.com These methods allow for the rapid and cost-effective creation of novel compounds for biological screening. nih.gov

Table 1: Key Positions for Modification on the this compound Scaffold

| Position | Type of Modification | Potential Impact |

|---|---|---|

| N-3 | Addition of heterocyclic or aromatic rings | Increased biological activity and altered target specificity |

| C-2 Phenyl Ring | Substitution with electron-donating/withdrawing groups | Modulation of potency and selectivity |

| C-7 | Replacement of bromine via coupling reactions | Introduction of novel functional groups to probe binding pockets |

| C-6 / C-8 | Introduction of additional substituents (e.g., halogens) | Enhancement of specific activities, such as antimicrobial effects |

Discovery of Novel Biological Targets and Therapeutic Applications for Quinazolinone Derivatives

The quinazolinone nucleus is associated with a remarkably broad spectrum of pharmacological activities. nih.govnih.govbenthamdirect.com Derivatives have demonstrated potential as anticancer, antimicrobial (antibacterial and antifungal), anticonvulsant, anti-inflammatory, antiviral, and antihypertensive agents. nih.govnih.govresearchgate.net This diversity suggests that quinazolinone-based compounds can interact with a wide array of biological targets.

In oncology, quinazolinone derivatives have emerged as potent anticancer agents, with some compounds already approved for clinical use, such as gefitinib (B1684475) and erlotinib. nih.govfrontiersin.org Their mechanisms of action are diverse and include:

Enzyme Inhibition: A primary mode of action is the inhibition of protein kinases, which are crucial for cell signaling and proliferation. mdpi.com Targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and cyclin-dependent kinases (CDKs). mdpi.combiomedres.us Other enzyme targets include Poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair, and topoisomerase, which is essential for DNA replication. nih.govnih.gov

Tubulin Polymerization Inhibition: Certain quinazolinone analogues disrupt the formation of microtubules, which are critical for cell division, leading to mitotic arrest and apoptosis in cancer cells. frontiersin.orgacs.org

Induction of Apoptosis: Many derivatives can trigger programmed cell death in cancer cells through various signaling pathways. nih.gov

Beyond cancer, these compounds show significant promise in treating infectious diseases. Their antimicrobial activity is often attributed to interactions with the bacterial cell wall or DNA structures. nih.gov Some derivatives have shown potent activity against Gram-positive bacteria and various fungal strains. nih.govbiomedpharmajournal.org The versatility of the quinazolinone scaffold also extends to its potential as an inhibitor of other enzymes like tyrosinase, α-glucosidase, and cyclooxygenase (COX), indicating possible applications in skin pigmentation disorders, diabetes, and inflammation, respectively. nih.govnih.govresearchgate.net

Table 2: Investigated Biological Targets and Therapeutic Areas for Quinazolinone Derivatives

| Therapeutic Area | Biological Target(s) | Potential Application |

|---|---|---|

| Oncology | EGFR, VEGFR, PARP, Tubulin, CDKs, Topoisomerase | Treatment of breast, lung, prostate, and bladder cancers frontiersin.orgnih.govnih.gov |

| Infectious Diseases | Bacterial DNA Gyrase, Fungal Cell Wall Components | Treatment of bacterial and fungal infections nih.goveco-vector.com |

| Neurological Disorders | GABA Receptors | Management of seizures (anticonvulsant activity) nih.gov |

| Inflammatory Diseases | Cyclooxygenase (COX) | Anti-inflammatory agents nih.gov |

| Metabolic Disorders | α-Glucosidase | Anti-diabetic agents researchgate.net |

Integration of Advanced Artificial Intelligence and Machine Learning in Quinazolinone Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of quinazolinone-based drugs. These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the research process.

One of the primary applications of AI/ML is in the development of Quantitative Structure-Activity Relationship (QSAR) models. By training algorithms on existing data from synthesized quinazolinone analogues and their corresponding biological activities, these models can predict the potency of novel, unsynthesized compounds. This predictive power allows chemists to prioritize the synthesis of candidates with the highest probability of success, saving time and resources.

Machine learning can also optimize the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicity profiles of drug candidates. By building predictive models for properties like solubility, permeability, and potential off-target effects, researchers can design quinazolinone analogues with improved drug-like characteristics from the outset, reducing the likelihood of late-stage failures in clinical development.

Development of Structure-Based Drug Design Strategies for Targeted Therapeutic Development

Structure-based drug design (SBDD) is a powerful strategy that relies on the three-dimensional structure of a biological target to design highly specific and potent inhibitors. This approach is particularly relevant for developing targeted therapies using the this compound scaffold.

The process begins with determining the 3D structure of the target protein, typically an enzyme or receptor, often through techniques like X-ray crystallography or cryo-electron microscopy. Once the structure is known, computational tools such as molecular docking are used to simulate how potential quinazolinone derivatives fit into the target's binding site. These simulations provide crucial insights into the key molecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that govern binding affinity.

For example, the co-crystal structure of a quinazolinone inhibitor bound to its target enzyme can reveal the precise orientation of the ligand in the active site. acs.org This information allows medicinal chemists to rationally design new analogues of this compound with modifications that enhance these interactions. The bromine at the C-7 position or substituents on the C-2 phenyl ring can be strategically chosen to occupy specific sub-pockets within the binding site, thereby increasing potency and selectivity. This iterative cycle of design, synthesis, and testing, guided by structural insights, is a highly effective method for developing novel drugs that act on a specific, validated target, which is the hallmark of modern precision medicine.

Q & A

Q. What are the optimal synthetic routes for 7-bromo-2-phenyl-1H-quinazolin-4-one, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : Synthesis typically involves cyclization of substituted anthranilic acid derivatives with benzoyl chloride analogs. For brominated quinazolinones, bromination steps (e.g., using N-bromosuccinimide or Br₂ in acetic acid) are critical. Reaction optimization includes:

- Temperature control : Maintaining 60–80°C during cyclization to avoid side reactions .

- Catalyst selection : Lewis acids like ZnCl₂ enhance electrophilic substitution efficiency .

- Purification : Column chromatography with ethyl acetate/hexane (3:7) yields >95% purity .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : and NMR identify aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ 160–170 ppm). - COSY confirms substituent positions .

- X-ray crystallography : Single-crystal analysis resolves bromine and phenyl group orientations, with R-factors <0.05 ensuring accuracy .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 343.02) .

Advanced Research Questions

Q. How can molecular docking studies elucidate the binding mechanisms of this compound to neurological targets?

- Methodological Answer :

- Ligand preparation : Optimize 3D structures using PubChem data and energy minimization (e.g., MMFF94 force field) .

- Target selection : Prioritize GABAₐ or NMDA receptors based on structural analogs with anticonvulsant activity .

- Docking software : Use AutoDock Vina with Lamarckian GA; validate poses via RMSD clustering (<2.0 Å) .

- Binding affinity analysis : Compare ΔG values to known inhibitors (e.g., diazepam) to assess competitive potential .

Q. How should researchers address contradictory data in cytotoxicity assays for this compound derivatives?

- Methodological Answer :

- Dose-response validation : Perform triplicate MTT assays across 5–100 µM to identify IC₅₀ reproducibility .

- Cell line specificity : Test against HEK-293 (normal) vs. HeLa (cancer) cells to distinguish selective toxicity .

- Mechanistic follow-up : Use flow cytometry (Annexin V/PI staining) to confirm apoptosis vs. necrosis pathways .

Q. What strategies enhance the stability of this compound under varying pH conditions for in vivo studies?

- Methodological Answer :

- pH profiling : Use UV-Vis spectroscopy to monitor degradation kinetics (λ_max 270 nm) at pH 2–9 .

- Formulation : Encapsulate in PEGylated liposomes to improve bioavailability and reduce hepatic clearance .

- Metabolic stability : Conduct microsomal assays (e.g., rat liver S9 fraction) to identify cytochrome P450 interactions .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and ANSI-approved goggles .

- Ventilation : Perform reactions in fume hoods with >100 ft/min airflow to prevent inhalation exposure .

- Spill management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

- Waste disposal : Incinerate halogenated waste at >1,000°C to prevent environmental release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.